2-[2-(3,4-Dimethoxyphenyl)ethyl]-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the dimethoxyphenyl and phenyl groups: These groups can be introduced through substitution reactions using appropriate reagents.
Methylation: The methyl groups can be added using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Disrupting cellular processes: Leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
- 2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one
Uniqueness
2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its complex structure, which combines multiple functional groups, making it a versatile compound for various applications. Its specific arrangement of atoms and functional groups gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C29H27NO5 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H27NO5/c1-17-14-21-23(15-18(17)2)35-28-25(27(21)31)26(20-8-6-5-7-9-20)30(29(28)32)13-12-19-10-11-22(33-3)24(16-19)34-4/h5-11,14-16,26H,12-13H2,1-4H3 |
InChI Key |
UUIQCLIBCRNZSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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